3-Amino-5-(2-bromophenyl)-2-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biological and Pharmacological Effects of Pyrazole Derivatives
Pyrazole derivatives have been explored for a wide range of biological and pharmacological activities. For instance, derivatives of 1,2,4-triazole, a closely related heterocyclic compound, exhibit significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds are attractive for the development of new therapeutic agents due to their potent bioactivities and structural diversity, which allow for targeted modifications to enhance efficacy or reduce toxicity (Ohloblina, 2022).
Chemical Synthesis and Modification
The synthesis and chemical modification of pyrazole derivatives are areas of active research, aiming to produce compounds with improved pharmacokinetic profiles or specific biological activities. For example, the development of new synthetic routes and the exploration of physico-chemical properties of triazole derivatives, including thio and amino variations, are crucial for expanding the utility of these compounds in various scientific applications (Parchenko, 2019).
Applications in Medicinal Chemistry
Trifluoromethylpyrazoles, for instance, have garnered attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds, highlighting the importance of structural modifications in the design of bioactive molecules (Kaur et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-5-(2-bromophenyl)-2-methylpyrazole are likely related to the SM cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects would depend on the specific context of the reaction and the other compounds involved.
Pharmacokinetics
Similar compounds, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .
Result of Action
The result of the action of this compound would be the formation of a new compound through the SM cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Properties
IUPAC Name |
5-(2-bromophenyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKMLTGKPZPDSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.